molecular formula C19H26N2O10S B5403764 Diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate;oxalic acid

Diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate;oxalic acid

Cat. No.: B5403764
M. Wt: 474.5 g/mol
InChI Key: DFGMGSIWMZQACA-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate;oxalic acid is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the morpholin-4-ylacetyl group and the diethyl ester groups. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters. The reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) for recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring itself.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the morpholin-4-ylacetyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the morpholin-4-ylacetyl group.

Scientific Research Applications

Diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate: Similar structure but with a phenoxycarbonyl group instead of the morpholin-4-ylacetyl group.

    Thiophene-2,4-dicarboxylate derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness

Diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate is unique due to the presence of the morpholin-4-ylacetyl group, which imparts specific biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S.C2H2O4/c1-4-24-16(21)13-11(3)14(17(22)25-5-2)26-15(13)18-12(20)10-19-6-8-23-9-7-19;3-1(4)2(5)6/h4-10H2,1-3H3,(H,18,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGMGSIWMZQACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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